molecular formula C7H11ClO2 B12826583 (Z)-tert-Butyl 3-chloroacrylate

(Z)-tert-Butyl 3-chloroacrylate

Cat. No.: B12826583
M. Wt: 162.61 g/mol
InChI Key: FLOOFJJIWQNQCS-PLNGDYQASA-N
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Description

(Z)-tert-Butyl 3-chloroacrylate is an organic compound characterized by the presence of a tert-butyl group attached to a 3-chloroacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (Z)-tert-Butyl 3-chloroacrylate involves the palladium-catalyzed carbonylation of terminal acetylenes. This reaction is typically carried out under an atmosphere of carbon monoxide at room temperature, using a catalytic amount of palladium(II) chloride and cupric chloride as a co-catalyst . The reaction proceeds with high regio- and stereospecificity, yielding the desired (Z)-isomer.

Another method involves the one-pot synthesis from methyl (Z)-3-chloroacrylate. This process includes the successive addition of a Grignard reagent, lithiation, and carbonation . This method is efficient and provides a straightforward route to the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can undergo polymerization to form polyacrylates, which are useful in materials science.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

tert-butyl (Z)-3-chloroprop-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4-

InChI Key

FLOOFJJIWQNQCS-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\Cl

Canonical SMILES

CC(C)(C)OC(=O)C=CCl

Origin of Product

United States

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